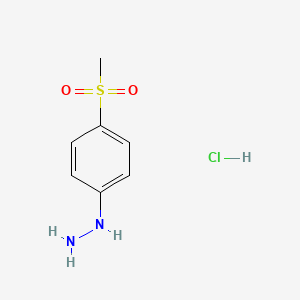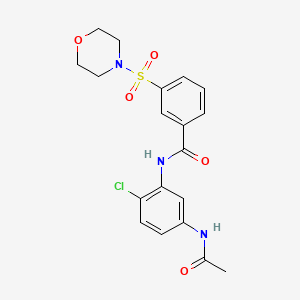
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.
Stepwise Synthesis:
First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.
Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.
Finally, the chlorophenyl group is attached using cross-coupling reactions.
Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Industrial Production Methods:
In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.
Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.
Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.
Major Products:
Oxidation: Potential products include various oxygenated derivatives.
Reduction: Corresponding dechlorinated or reduced aromatic compounds.
Substitution: New compounds where chlorines are replaced by different nucleophiles.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.
Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.
Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.
作用機序
Molecular Targets and Pathways:
The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.
類似化合物との比較
(2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone
These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.
特性
IUPAC Name |
(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHVWFBXCHKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)


![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)


![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)


![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2431553.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2431554.png)

